1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole
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Overview
Description
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a phenylsulfonyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable aryl halide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole can be compared with other similar compounds, such as:
N-Acyl-α-amino acids: These compounds also contain sulfonyl groups and exhibit similar biological activities.
1,3-Oxazoles: These heterocyclic compounds share structural similarities and are used in similar applications.
Phenylsulfonyl derivatives: Other phenylsulfonyl-substituted compounds that exhibit unique chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)thiophen-3-yl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,12-6-2-1-3-7-12)14-11-18-10-13(14)15-8-4-5-9-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJCVEIWVSOHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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